(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine
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Description
(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine is a useful research compound. Its molecular formula is C26H42N2O5 and its molecular weight is 462.631. The purity is usually 95%.
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Biological Activity
(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine, commonly referred to as compound CAS 656241-17-7, is a complex organic molecule with potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.
Molecular Structure
The compound has a molecular formula of C26H42N2O5 and a molecular weight of 462.62 g/mol. Its structure is characterized by multiple functional groups, including methoxy and pyrazine moieties. The stereochemistry is significant for its biological activity.
Biological Activity
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory conditions.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls .
- Anti-inflammatory Mechanisms : In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism involving NF-kB pathway suppression .
- Antimicrobial Efficacy : A screening study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli .
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H42N2O5 |
Molecular Weight | 462.62 g/mol |
CAS Number | 656241-17-7 |
Antioxidant Activity (IC50) | 25 µM |
Anti-inflammatory Activity | IC50 = 10 µM |
Antimicrobial Activity | Zone of inhibition = 15 mm (E. coli) |
Properties
IUPAC Name |
(2S,5R)-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O5/c1-17(2)20(16-21-25(31-7)28-24(18(3)4)26(27-21)32-8)14-19-10-11-22(30-6)23(15-19)33-13-9-12-29-5/h10-11,15,17-18,20-21,24H,9,12-14,16H2,1-8H3/t20-,21-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIUFQFNIHIYIY-AWRGLXIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=NC(C(=N1)OC)CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=N[C@H](C(=N1)OC)C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738985 |
Source
|
Record name | (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656241-17-7 |
Source
|
Record name | (2S,5R)-3,6-Dimethoxy-2-[(2S)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutyl]-5-(propan-2-yl)-2,5-dihydropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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